

Fmoc-DL-Homophenylalanine: Technical Guide to Properties, Synthesis, and Applications

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Compound of Interest

Compound Name: *Fmoc-DL-homophenylalanine*

Cat. No.: *B1335397*

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Executive Summary

Fmoc-DL-homophenylalanine (Fmoc-2-amino-4-phenylbutyric acid) is a non-proteinogenic amino acid derivative used extensively in peptide chemistry and drug discovery. As a homolog of phenylalanine with an extended methylene side chain, it serves as a critical tool for probing the spatial requirements of receptor binding pockets and enhancing the proteolytic stability of peptidomimetics.

This guide provides a comprehensive technical analysis of **Fmoc-DL-homophenylalanine**, distinguishing it from its

-homo analogs, and detailing its physicochemical properties, handling protocols, and applications in Solid-Phase Peptide Synthesis (SPPS).

Chemical Identity & Structural Analysis[1][2]

Nomenclature and Distinction

It is critical to distinguish Homophenylalanine (Hph) from

-Homophenylalanine.

- Homophenylalanine (
-homo): The side chain is extended by one methylene group (
). The amine remains on the
-carbon. This is the subject of this guide.
- -Homophenylalanine: The backbone is extended by one methylene group. The amine is on the
-carbon.

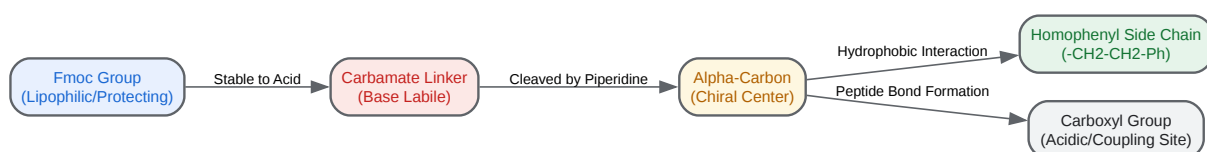
Physicochemical Data Table

The following data aggregates the properties for the racemate (DL) and its pure enantiomers for reference.

Property	Fmoc-DL-Homophenylalanine	Fmoc-L-Homophenylalanine	Fmoc-D-Homophenylalanine
CAS Number	186320-01-4	132684-59-4	135944-09-1
Formula	ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">		
Mol. Weight	401.46 g/mol	401.46 g/mol	401.46 g/mol
IUPAC Name	2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-phenylbutanoic acid	(S)-...	(R)-... ^{[6][7][8]}
Appearance	White to off-white powder	White powder	White powder
Solubility	Soluble in DMF, DMSO, DCM	Soluble in DMF, DMSO	Soluble in DMF, DMSO
Melting Point	142–146 °C (approx)	142–159 °C	139–146 °C

Structural Visualization

The following diagram illustrates the chemical structure and the fragmentation points relevant to mass spectrometry and deprotection.



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Figure 1: Functional decomposition of **Fmoc-DL-Homophenylalanine** showing protection, coupling, and interaction zones.

Synthesis & Purity Considerations

Synthetic Route

Fmoc-DL-homophenylalanine is typically synthesized via the Schotten-Baumann reaction.

- Starting Material: DL-Homophenylalanine (CAS 1012-05-1).
- Reagent: Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) or Fmoc-Cl.
- Conditions: Aqueous dioxane or acetone with
or
as a base to maintain pH 9–10.
- Purification: Acidification precipitates the product, followed by recrystallization from ethyl acetate/hexane.

The "DL" Factor in Purity

Using the DL-racemate in peptide synthesis introduces stereochemical complexity.

- Diastereomer Formation: If coupled to a chiral peptide chain (e.g., Resin-AA1-AA2-...), the addition of a DL-amino acid results in two diastereomeric peptides (L-D-L... and L-L-L...) which often have distinct retention times on HPLC.
- Analytical Utility: This property makes **Fmoc-DL-homophenylalanine** an excellent standard for developing chiral HPLC methods to check for racemization in L-isomer syntheses.

Applications in Drug Discovery[8][9]

Peptidomimetics & SAR

Homophenylalanine is a "spacer" analog of phenylalanine.

- **Conformational Flexibility:** The extra methylene group increases the flexibility of the side chain, allowing the phenyl ring to access hydrophobic pockets that are sterically forbidden to standard Phenylalanine.
- **Proteolytic Stability:** Non-natural amino acids like Homophenylalanine are poor substrates for endogenous proteases (e.g., chymotrypsin), extending the plasma half-life of therapeutic peptides.

ACE Inhibitors

Homophenylalanine derivatives are key intermediates in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors (e.g., Enalapril, Lisinopril precursors), where the specific steric bulk and hydrophobicity are required for high-affinity binding to the zinc metalloprotease active site.

Experimental Protocols (SPPS)

The following protocols are optimized for standard Fmoc Solid-Phase Peptide Synthesis.

Solubility & Handling

- **Solvent:** Dissolve in DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone).
- **Concentration:** Standard coupling concentration is 0.1 M to 0.5 M.
- **Note:** The DL-form may have slightly different solubility kinetics than the pure enantiomer due to crystal lattice energy differences; ensure complete dissolution before addition to the resin.

Coupling Protocol (Standard DIC/HOBt)

This protocol assumes a 0.1 mmol scale on Rink Amide resin.

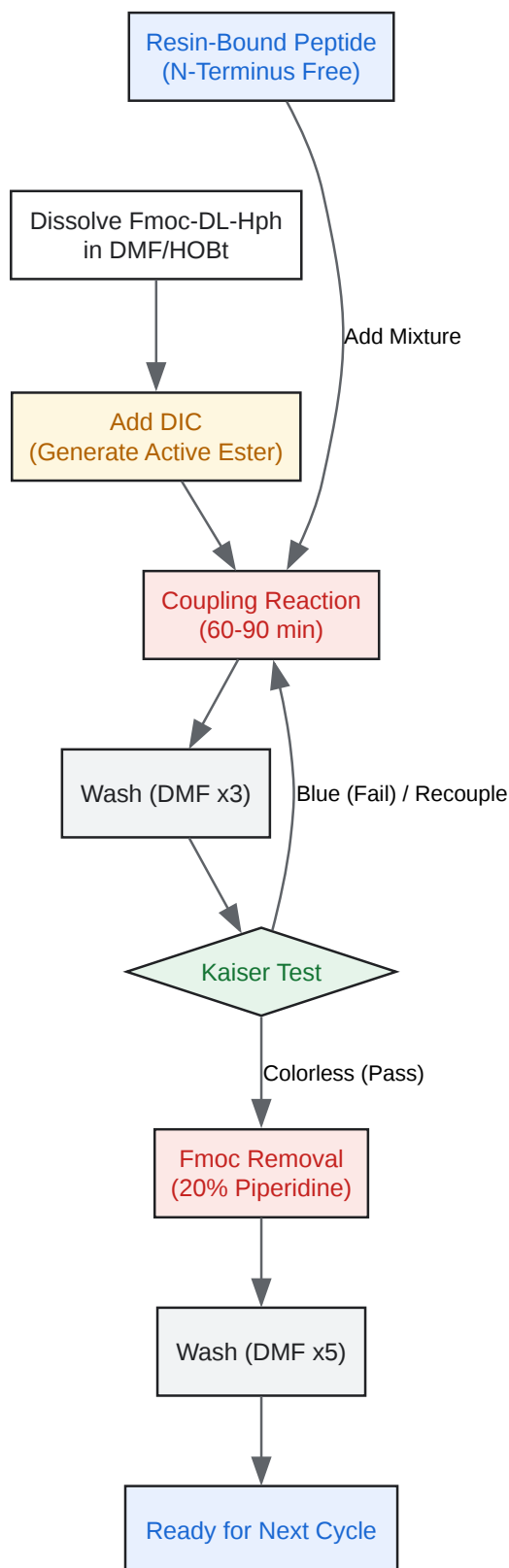
- **Activation:**
 - Weigh 0.5 mmol (5 eq) of **Fmoc-DL-Homophenylalanine** (approx. 201 mg).
 - Dissolve in 2.5 mL of 0.5 M HOBt in DMF.

- Add 0.5 mmol (5 eq) of DIC (Diisopropylcarbodiimide).
- Wait 5–10 minutes for the active ester to form.
- Coupling:
 - Add the pre-activated solution to the deprotected resin.
 - Shake/agitate for 60–90 minutes at room temperature.
 - Validation: Perform a Kaiser Test (ninhydrin). If blue (positive), recouple using HATU/DIPEA.

Fmoc Deprotection

- Reagent: 20% Piperidine in DMF (v/v).
- Cycle:
 - Treat resin with 20% Piperidine (3 min). Drain.
 - Treat resin with 20% Piperidine (10–12 min). Drain.
 - Wash with DMF (5 x 1 min).

Workflow Diagram



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Figure 2: Step-by-step SPPS cycle for incorporating **Fmoc-DL-Homophenylalanine**.

References

- Sigma-Aldrich. (n.d.). Fmoc-L-homophenylalanine Product Specification. Retrieved from [1]
- Chem-Impex International. (n.d.). **Fmoc-DL-Homophenylalanine** Safety Data Sheet. Retrieved from
- PubChem. (2025).[1][9] Homophenylalanine, DL- Compound Summary. National Library of Medicine. Retrieved from
- Cymit Quimica. (n.d.). **Fmoc-DL-homophenylalanine** Safety Data Sheet (CAS 186320-01-4).[5] Retrieved from
- Aapptec. (n.d.). Fmoc-Amino Acids for Peptide Synthesis. Retrieved from

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Sources

- 1. Fmoc-Homophe-OH $\geq 98.0\%$ | Sigma-Aldrich [sigmaaldrich.com]
- 2. (S)-2-(Boc-amino)-4-phenylbutyric acid, 98% | Fisher Scientific [fishersci.ca]
- 3. peptide.com [peptide.com]
- 4. chemimpex.com [chemimpex.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. (S)-2-amino-4-phenylbutanoic acid | C₁₀H₁₃NO₂ | CID 2724505 - PubChem [pubchem.ncbi.nlm.nih.gov]
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